2-Cyclobutyl-2-phenylacetic acid

Description

Contextual Significance within Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. wikipedia.orgnih.gov Phenylacetic acid itself is a naturally occurring plant auxin and antimicrobial agent. wikipedia.org Its derivatives are integral components in the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs, analgesics, and anticancer agents. The core structure of phenylacetic acid serves as a valuable scaffold in medicinal chemistry, allowing for modifications that can fine-tune its pharmacological properties.

The introduction of various substituents to the phenylacetic acid backbone can significantly alter its biological activity. For instance, the addition of a hydroxyl group at the alpha position, as seen in mandelic acid, introduces chirality and alters its reactivity. The incorporation of a cyclobutyl group at the alpha position in 2-Cyclobutyl-2-phenylacetic acid is a key structural modification. Cycloalkyl groups are often used in drug design to increase lipophilicity, which can enhance absorption and distribution in biological systems. Furthermore, the rigid structure of the cyclobutyl ring can influence the molecule's conformation and its interaction with biological targets.

Research Trajectories and Future Directions for this compound Investigations

While direct and extensive research on this compound is not widely published, its structural similarity to other biologically active phenylacetic acids suggests potential avenues for future investigation. A closely related compound, 2-cyclobutyl-2-hydroxy-2-phenylacetic acid, has been synthesized and utilized as a starting material in the preparation of more complex pharmaceutical agents. googleapis.comchemsynthesis.com This indicates that this compound could also serve as a crucial intermediate in organic synthesis.

Future research could explore the following directions:

Synthesis of Derivatives: The carboxylic acid group of this compound provides a reactive site for the synthesis of a wide array of derivatives, such as esters and amides. These new compounds could then be screened for various biological activities.

Pharmacological Screening: Given the known anti-inflammatory and analgesic properties of many phenylacetic acid derivatives, this compound and its derivatives could be evaluated for similar activities.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the cyclobutyl and phenyl groups could help in understanding the relationship between the compound's structure and its biological activity, potentially leading to the design of more potent and selective therapeutic agents.

Structural Framework of this compound and its Research Implications

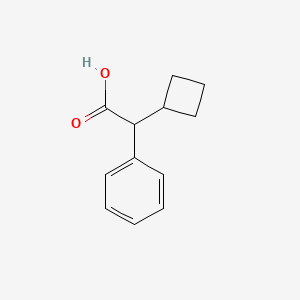

The structural framework of this compound is central to its chemical properties and potential biological activity. The key components of its structure are:

The Phenyl Group: The aromatic phenyl ring is a common feature in many drug molecules and can participate in various intermolecular interactions, such as pi-stacking and hydrophobic interactions with biological targets.

The Carboxylic Acid Group: This functional group is acidic and can form salts. It is also a key site for chemical modifications to produce derivatives.

The Cyclobutyl Group: The presence of the four-membered cyclobutyl ring introduces a degree of conformational rigidity and increases the molecule's lipophilicity compared to its non-cyclic analogue. This can influence how the molecule binds to receptors or enzymes.

The combination of these structural features makes this compound an interesting candidate for further research in medicinal chemistry and organic synthesis.

Data Table

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 123078-51-3 |

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| SMILES | C1CC(C1)C(C(=O)O)C2=CC=CC=C2 |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIXVNVJYYYXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyclobutyl 2 Phenylacetic Acid

Established Synthetic Routes to 2-Cyclobutyl-2-phenylacetic Acid

The construction of this compound can be approached from different perspectives, primarily focusing on the sequential or convergent assembly of its key structural components.

Approaches Involving Cyclobutyl Moiety Incorporation

A plausible and versatile method for synthesizing this compound involves the alkylation of a phenylacetic acid derivative with a suitable cyclobutyl halide. This approach builds upon the well-established reactivity of the α-carbon of phenylacetic esters.

A general representation of this synthetic strategy is outlined below:

Scheme 1: Synthesis via Alkylation of Phenylacetic Ester

In this scheme, R' represents an alkyl group (e.g., ethyl) and X represents a halogen (e.g., bromine or iodine).

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), to deprotonate the α-carbon of the phenylacetic ester, forming a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes an SN2 reaction with the cyclobutyl halide to form the carbon-carbon bond. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Another potential route involves the conjugate addition of a cyclobutyl organometallic reagent to a phenyl-substituted α,β-unsaturated carbonyl compound. For instance, a cyclobutyl Grignard reagent could be added to a derivative of atropic acid (2-phenylpropenoic acid).

Table 1: Key Reagents for Cyclobutyl Moiety Incorporation

| Reagent Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Ethyl phenylacetate (B1230308) | C₁₀H₁₂O₂ | 164.20 | Phenylacetic acid precursor |

| Cyclobutyl bromide | C₄H₇Br | 135.00 | Source of the cyclobutyl group |

| Sodium ethoxide | C₂H₅NaO | 68.05 | Base for deprotonation |

| Lithium diisopropylamide | C₆H₁₄LiN | 107.12 | Strong, non-nucleophilic base |

Phenylacetic Acid Precursors in this compound Synthesis

Phenylacetic acid and its esters are fundamental building blocks for the synthesis of this compound. The reactivity of the benzylic proton in these precursors is key to their utility.

One of the most common methods for preparing phenylacetic acid itself is the hydrolysis of benzyl (B1604629) cyanide. orgsyn.org This reaction can be carried out under acidic or basic conditions. orgsyn.org

Table 2: Common Phenylacetic Acid Precursors

| Precursor Name | Chemical Formula | Molar Mass ( g/mol ) | Conversion to Phenylacetic Acid |

| Benzyl cyanide | C₈H₇N | 117.15 | Hydrolysis |

| Mandelic acid | C₈H₈O₃ | 152.15 | Reduction of the hydroxyl group |

| Phenylacetaldehyde | C₈H₈O | 120.15 | Oxidation |

Mechanistic Studies of this compound Formation

While specific mechanistic studies for the synthesis of this compound are not extensively documented, the underlying mechanisms of the proposed synthetic steps are well-understood in organic chemistry.

The alkylation of ethyl phenylacetate with cyclobutyl bromide proceeds via a classic SN2 mechanism. The rate of this reaction is influenced by factors such as the strength of the base, the nature of the solvent, and the leaving group ability of the halide.

The formation of the enolate intermediate is a critical step. The use of a strong, non-nucleophilic base like LDA is often preferred to minimize side reactions such as the Claisen condensation of the ester. The enolate exists in equilibrium with its C-alkylated and O-alkylated products, with the C-alkylated product being the thermodynamically favored one, leading to the desired carbon skeleton.

Stereoselective Synthesis of this compound Enantiomers

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods is crucial for accessing optically pure forms of this acid, which may have distinct biological activities.

Chiral Catalyst Applications in Asymmetric Synthesis

Asymmetric synthesis using chiral catalysts offers a powerful strategy for the enantioselective synthesis of this compound. One potential approach involves the use of a chiral phase-transfer catalyst for the alkylation of a phenylacetic acid derivative. These catalysts can create a chiral environment around the enolate, leading to the preferential formation of one enantiomer.

Alternatively, the asymmetric hydrogenation of a suitable unsaturated precursor, such as 2-cyclobutylidene-2-phenylacetic acid, using a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) could provide an enantioselective route to the target molecule.

Diastereoselective Synthetic Strategies

Diastereoselective strategies can be employed when a chiral auxiliary is used. For example, the phenylacetic acid can be esterified with a chiral alcohol to form a diastereomeric mixture of esters. The subsequent alkylation with a cyclobutyl halide can then proceed with diastereoselectivity, influenced by the steric hindrance of the chiral auxiliary. After the alkylation step, the chiral auxiliary can be cleaved to yield the enantiomerically enriched this compound.

Another approach involves the diastereoselective addition of a nucleophile to a chiral precursor. For instance, the addition of a cyclobutyl Grignard reagent to a chiral glyoxylate (B1226380) ester of a phenyl ketone could proceed with facial selectivity, controlled by the existing stereocenter.

Optical Resolution Techniques for this compound Racemates

The separation of racemic mixtures of this compound into its individual enantiomers is a critical process, often accomplished through classical resolution using chiral resolving agents. This technique relies on the formation of diastereomeric salts with a chiral amine, which can then be separated by crystallization. For instance, the resolution of similar compounds, such as 2-phenylpropionic acid, has been successfully achieved using resolving agents like (R)-2-methoxy-2-phenylacetic acid. researchgate.net The efficiency of such resolutions can be influenced by the choice of solvent and the structural similarity between the racemate and the resolving agent. researchgate.net

Another powerful method for obtaining enantiomerically pure forms of chiral carboxylic acids is enzymatic kinetic resolution. Lipases, a class of enzymes, are particularly effective for this purpose. nih.govchemrxiv.orgunits.it They can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govchemrxiv.org For example, lipases have been employed in the kinetic resolution of 2-arylpropionic acid derivatives, a class of compounds structurally related to this compound. nih.gov The choice of lipase, solvent, and reaction conditions can significantly impact the enantioselectivity and conversion rate of the resolution. nih.govchemrxiv.org

Novel Synthetic Methodologies for this compound and Analogues

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for constructing the this compound scaffold and its derivatives. These approaches often offer improved efficiency, sustainability, and access to a wider range of molecular diversity.

Biocatalytic Approaches in this compound Synthesis

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. researchgate.netnih.gov Enzymes, particularly lipases and oxidoreductases, can be used to produce chiral building blocks and final products with high enantiomeric purity. nih.govnih.gov For instance, enzymatic cascades have been developed to convert L-phenylalanine into phenylacetic acid (PAA) with excellent conversion rates. researchgate.netnih.gov This approach highlights the potential for using biocatalysts to synthesize the phenylacetic acid core of the target molecule.

Lipases are widely used for the kinetic resolution of racemic alcohols and carboxylic acids. nih.govchemrxiv.orgunits.itnih.gov The enantioselective acylation or esterification catalyzed by lipases, such as those from Candida antarctica (CALB) and Burkholderia cepacia, can provide access to enantiopure intermediates for the synthesis of this compound. nih.govnih.gov The optimization of reaction parameters, including the enzyme source, solvent, and temperature, is crucial for achieving high enantioselectivity and yield. chemrxiv.org

| Enzyme | Substrate Type | Reaction Type | Key Findings |

| Candida antarctica Lipase B (CALB) | 2-Arylpropionic acid derivatives | Kinetic Resolution (Esterification) | High catalytic activity and enantioselectivity. nih.govchemrxiv.org |

| Burkholderia cepacia Lipase | Racemic 2-nitroalcohols | Kinetic Resolution (Acylation) | Excellent enantioselectivity (up to >99% ee). nih.gov |

| Galactose Oxidase & CALB | 5-hydroxymethylfurfural (HMF) | One-pot Cascade (Oxidation) | Successful synthesis of 2,5-furandicarboxylic acid. researchgate.net |

| Acyltransferase from Mycobacterium smegmatis | 2-phenylethyl alcohol | Transesterification | High conversion rate (99.17%) in water. nih.govrsc.org |

Metal-Catalyzed Coupling Reactions for Constructing the this compound Scaffold

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, which are essential for constructing the this compound framework. lumenlearning.comnih.govyoutube.com Reactions like the Suzuki-Miyaura coupling and the Heck reaction enable the connection of aryl and cyclobutyl fragments. lumenlearning.com The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base to form a C-C bond. lumenlearning.commdpi.com

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination. lumenlearning.comyoutube.com The choice of palladium precursor, ligand, and reaction conditions is critical for achieving high yields and selectivity. lumenlearning.com These methods offer a versatile approach to synthesizing a wide range of substituted this compound analogs.

Advanced Chemical Transformations for Functionalizing the this compound Core

Once the basic scaffold of this compound is assembled, further functionalization can be achieved through various advanced chemical transformations. A recently developed strategy for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones involves a sequential C-H/C-C functionalization. nih.gov This method utilizes a Norrish-Yang reaction to generate a bicyclo[1.1.1]pentan-2-ol intermediate from a cyclobutyl aryl ketone. This intermediate can then undergo palladium-catalyzed C-C cleavage and functionalization to introduce various groups at the γ-position of the cyclobutane (B1203170) ring. nih.gov The resulting functionalized cyclobutyl ketone can then be converted to the corresponding carboxylic acid, providing a route to functionalized this compound derivatives.

Derivatization and Analogue Synthesis of this compound

The derivatization of this compound is a key strategy for exploring its chemical space and developing new compounds with potentially interesting properties.

Preparation of Esters and Amides of this compound

The carboxylic acid group of this compound can be readily converted into esters and amides through standard organic reactions. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. orgsyn.org Alternatively, one-step processes from related starting materials, such as 2,2,2-trichloro-1-phenylethanes, can also yield phenylacetic acid esters. google.comgoogleapis.com

Amide formation can be accomplished by coupling the carboxylic acid with an amine. orgsyn.org Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, offering a green and efficient alternative to traditional methods that require activating agents. orgsyn.org This method has been successfully applied to the synthesis of a variety of amides, including those with sterically demanding groups. orgsyn.org

| Derivative | Reagents | Catalyst/Conditions | Key Features |

| Esters | Alcohol | Sulfuric acid | Standard esterification. orgsyn.org |

| Esters | 2,2,2-trichloro-1-phenylethanes | Base, Alcohol | One-step synthesis. google.comgoogleapis.com |

| Amides | Amine | Boric acid | Green and efficient direct amidation. orgsyn.org |

Synthesis of Hydroxylated and Aminated this compound Derivatives

The introduction of hydroxyl and amino groups into the this compound scaffold can be approached through several established synthetic strategies. These functional groups are key for modifying the compound's polarity and for introducing further functionalities.

Hydroxylation:

Direct hydroxylation of the cyclobutyl or phenyl ring of this compound is challenging due to the relative inertness of C-H bonds and the potential for multiple side reactions. A more controlled and common approach involves the synthesis of the hydroxylated derivative from a suitable precursor. For instance, α-hydroxylation at the carbon bearing the cyclobutyl and phenyl groups can be envisioned starting from a mandelic acid-type precursor.

A plausible, though not specifically documented, route for the synthesis of 2-cyclobutyl-2-hydroxy-2-phenylacetic acid would involve the reaction of a cyclobutyl magnesium halide with a phenylglyoxylic acid ester, followed by hydrolysis. This Grignard reaction is a standard method for the formation of tertiary alcohols.

Amination:

The synthesis of aminated derivatives, such as 2-amino-2-cyclobutyl-2-phenylacetic acid, is conceptually achievable through methods like the Strecker amino acid synthesis or by amination of an α-halo acid derivative. The Strecker synthesis would involve the reaction of cyclobutyl phenyl ketone with an alkali cyanide and ammonium (B1175870) chloride to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.

Alternatively, the synthesis could proceed via the amination of an α-bromo-2-cyclobutyl-2-phenylacetic acid intermediate. This would involve the reaction of the α-bromo acid with ammonia (B1221849) or another aminating agent. While the existence of 2-amino-2-cyclobutyl-2-phenylacetic acid is noted in chemical databases, specific synthetic procedures are not detailed. wordpress.comchemicalbook.com

Table 1: Hypothetical Synthesis of Hydroxylated and Aminated Derivatives

| Starting Material | Reagent(s) | Expected Product | Reported Yield |

| Phenylglyoxylic acid ester | 1. Cyclobutylmagnesium bromide 2. H₃O⁺ | 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid | Not Reported |

| Cyclobutyl phenyl ketone | 1. KCN, NH₄Cl 2. H₃O⁺ | 2-Amino-2-cyclobutyl-2-phenylacetic acid | Not Reported |

| α-Bromo-2-cyclobutyl-2-phenylacetic acid | NH₃ | 2-Amino-2-cyclobutyl-2-phenylacetic acid | Not Reported |

Halogenation and Other Substituent Modifications on this compound

The introduction of halogens and other substituents onto the phenyl ring of this compound can be achieved through electrophilic aromatic substitution reactions. These modifications are valuable for probing structure-activity relationships and for creating intermediates for further chemical transformations.

Halogenation:

The halogenation of the phenyl ring of this compound is expected to follow the general principles of electrophilic aromatic substitution. The carboxylic acid and cyclobutyl groups are ortho-, para-directing and weakly activating or deactivating. Therefore, halogenation with reagents such as chlorine (Cl₂), bromine (Br₂), or iodine (I₂) in the presence of a suitable Lewis acid catalyst (e.g., FeCl₃, FeBr₃, or AlCl₃) would likely yield a mixture of ortho- and para-halogenated products. The para-substituted isomer is often favored due to reduced steric hindrance.

For instance, bromination using bromine and a catalytic amount of iron(III) bromide would be expected to yield primarily 2-cyclobutyl-2-(4-bromophenyl)acetic acid. The specific reaction conditions, such as temperature and solvent, would need to be optimized to control the selectivity and yield of the reaction.

Other Substituent Modifications:

Other electrophilic substitution reactions, such as nitration and sulfonation, could also be applied to the phenyl ring. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group, which can subsequently be reduced to an amino group. Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group.

It is important to note that specific, documented examples of these reactions on this compound are not readily found in the scientific literature. The proposed reactions are based on the well-established reactivity of similar aromatic carboxylic acids.

Table 2: Hypothetical Halogenation and Other Substituent Modifications

| Starting Material | Reagent(s) | Expected Major Product | Reported Yield |

| This compound | Br₂, FeBr₃ | 2-Cyclobutyl-2-(4-bromophenyl)acetic acid | Not Reported |

| This compound | Cl₂, AlCl₃ | 2-Cyclobutyl-2-(4-chlorophenyl)acetic acid | Not Reported |

| This compound | HNO₃, H₂SO₄ | 2-Cyclobutyl-2-(4-nitrophenyl)acetic acid | Not Reported |

| This compound | SO₃, H₂SO₄ | 2-Cyclobutyl-2-(4-sulfophenyl)acetic acid | Not Reported |

Structure Activity Relationship Sar Studies of 2 Cyclobutyl 2 Phenylacetic Acid and Its Derivatives

Impact of Cyclobutyl Moiety on Biological Interactions (in vitro models)

No studies were found that specifically investigate the influence of the cyclobutyl group of 2-cyclobutyl-2-phenylacetic acid on its biological interactions in in vitro models. Research on other molecules suggests that a cyclobutyl moiety can influence a compound's metabolic stability and conformational rigidity, but direct evidence for its role in the biological activity of this particular phenylacetic acid derivative is absent.

Role of Phenyl Ring Substitutions on Derivative Activity

There is no available literature detailing the synthesis and evaluation of a series of this compound derivatives with substitutions on the phenyl ring. Therefore, the effect of substituents on the activity of this scaffold remains unexplored in published research.

Influence of Carboxylic Acid Functionality on Biological Properties

While the carboxylic acid group is a well-known pharmacophore crucial for the biological activity of many compounds, no studies have been found that modify this group in this compound (e.g., through esterification or amidation) and assess the resulting changes in biological properties.

Stereochemical Implications in this compound Activity

This compound possesses a chiral center, and therefore, can exist as different stereoisomers. However, no research is available that describes the separation of these enantiomers or compares their biological activities to determine any stereospecific effects.

Biological and Pharmacological Research on 2 Cyclobutyl 2 Phenylacetic Acid Non Human and in Vitro Focus

Biochemical Interactions and Enzymatic Pathways

Analogs of 2-Cyclobutyl-2-phenylacetic acid, particularly those containing a carboxylic acid moiety, have been investigated for their potential to modulate the activity of key enzymes involved in inflammatory pathways. In vitro studies on structurally related carboxylic acid derivatives have demonstrated significant inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Research into a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal carboxylic acid analogs revealed potent inhibitory activity against COX-1 and COX-2 enzymes. nih.govresearchgate.net For instance, compounds designated as FM10 and FM12 in one study showed particularly low IC50 values, indicating strong inhibition of COX-2. nih.govresearchgate.net The IC50 values for these compounds against COX-2 were 0.69 µM and 0.18 µM, respectively. nih.gov The study also highlighted that many of the tested carboxylic acid compounds were potent inhibitors of 5-LOX. nih.govresearchgate.net

Further research on other classes of compounds, such as chrysin derivatives, provides insight into the mechanisms of enzyme modulation. One study found that a 5,7-diacetylflavone derivative (Ch-4) strongly and selectively inhibited the COX-2 enzyme with an IC50 value of 2.7 µM, while showing no effect on iNOS activity. nih.gov Three-dimensional modeling suggested that this selectivity may be due to specific interactions, such as hydrogen bonding, within the binding pocket of the COX-2 enzyme. nih.gov This highlights the principle that structural modifications can lead to selective modulation of enzyme activity.

Table 1: In Vitro Enzyme Inhibition by Carboxylic Acid Analogs

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| FM4 (analog) | COX-2 | 0.74 | nih.gov |

| FM10 (analog) | COX-2 | 0.69 | nih.gov |

| FM12 (analog) | COX-2 | 0.18 | nih.govresearchgate.net |

| Ch-4 (chrysin derivative) | COX-2 | 2.7 | nih.gov |

The phenylacetic acid (PAA) structure, which is central to this compound, is known to interact with key metabolic pathways. In cellular systems, particularly in hepatocytes, PAA can undergo metabolic activation. nih.gov This process involves the formation of a phenylacetyl-S-acyl-CoA thioester (PA-CoA). nih.govsemanticscholar.org This conversion is a critical step that renders the molecule more reactive, allowing it to participate in further biochemical reactions.

Once formed, PA-CoA can engage in several metabolic routes. The primary pathway observed in rat hepatocytes is the conjugation with glycine to form phenylacetyl-glycine amide, which accounted for 84% of PAA metabolism after a 3-hour incubation period. nih.gov Another potential reaction for the reactive PA-CoA intermediate is the formation of conjugates with glutathione; however, such conjugates were not detected in hepatocyte incubation extracts, despite PA-CoA readily reacting with glutathione in buffer solutions. nih.gov

The formation of PA-CoA and its subsequent metabolic fate can be influenced by other fatty acids. Co-incubation of hepatocytes with lauric acid resulted in a significant inhibition of PA-CoA formation, which in turn led to a corresponding decrease in subsequent metabolic interactions, such as covalent protein binding. nih.gov This suggests competition for enzymatic pathways involved in acyl-CoA synthesis. The inactivation mechanisms for PAA often parallel those for indole-3-acetic acid (IAA), primarily involving the formation of reversible storage forms like amides and esters. nih.govbiorxiv.org

The metabolic activation of phenylacetic acid to PA-CoA is a precursor to significant interactions with cellular proteins. nih.gov In vitro studies using freshly isolated rat hepatocytes have demonstrated that the formation of PA-CoA leads to the covalent binding of PAA to hepatocyte proteins. nih.govsemanticscholar.org This binding was observed to be rapid, reaching a level of 291 pmol equivalents per mg of protein within 6 minutes of incubation. nih.gov

Interestingly, this covalent binding is not permanent; it was found to be reversible, decreasing by 72% over a 3-hour period as PAA was metabolized primarily to phenylacetyl-glycine amide. nih.gov Analysis via SDS-polyacrylamide gel electrophoresis identified the formation of two specific protein adducts with molecular masses of approximately 29 kDa and 33 kDa. nih.gov The understanding of protein binding is critical, as the fraction of a compound that is not bound to plasma or microsomal proteins is free to exert its biological effects. bioivt.com Standard in vitro methods for determining the extent of protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. bioivt.comprotocols.io

In broader ligand-receptor interaction studies, analogs of other complex molecules have been shown to interact with specific protein targets. For example, derivatives of 4,5,6,7-tetrahydro-benzothiophene were found to modulate the retinoic acid receptor-related orphan receptor γt (RORγt) by interacting with hydrophilic regions of the receptor's ligand-binding pocket. nih.gov Such studies provide a framework for understanding how specific chemical moieties on a molecule like this compound could facilitate interactions with biological receptors.

Cellular Models for Investigating this compound Effects

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. mdpi.com Phenylacetic acid and its derivatives have been implicated in cellular responses to oxidative stress. In the bacterium Acinetobacter baumannii, the PAA catabolic pathway was found to be involved in the response to oxidative stress; a mutant strain unable to properly degrade PAA showed a significant reduction in survival when treated with hydrogen peroxide (H₂O₂). nih.gov

Carboxylic acid analogs have also been evaluated for their antioxidant potential using standard cellular and chemical assays. nih.gov In one study, oxidized derivatives of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals were found to be comparatively potent antioxidants. nih.govresearchgate.net The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. For example, compound FM10 exhibited IC50 values of 08.36 µM in the DPPH assay and 08.90 µM in the ABTS assay. nih.gov

Cellular assays are crucial for understanding the direct effects on ROS production within a biological system. nih.gov For instance, glycyrrhetinic acid was shown to protect intestinal epithelial cells from H₂O₂-induced oxidative stress by decreasing ROS production and subsequent cell apoptosis. mdpi.com These studies often use fluorescent probes like DCFH-DA to visualize and quantify intracellular ROS levels. nih.govmdpi.com

Table 2: In Vitro Antioxidant Activity of Carboxylic Acid Analogs

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| FM10 (analog) | DPPH | 8.36 | nih.gov |

| ABTS | 8.90 | nih.gov | |

| FM12 (analog) | DPPH | 15.30 | nih.gov |

| ABTS | 17.22 | nih.gov | |

| Gallic Acid (Standard) | DPPH | 9.02 | nih.gov |

| ABTS | 3.23 | nih.gov |

The anti-inflammatory potential of compounds related to this compound has been explored in various cellular models. Inflammation is a complex biological response involving the activation of immune cells and the release of inflammatory mediators. nih.gov Cellular models, such as cultured macrophages, are often used to screen for anti-inflammatory activity by stimulating them with agents like lipopolysaccharide (LPS). nih.govmdpi.com

Studies on pyrrole derivatives, which, like some NSAIDs, contain a carboxylic acid moiety, demonstrate significant anti-inflammatory effects. mdpi.comnih.gov For example, a pyrrole derivative, compound 3f, was shown to suppress the pro-inflammatory cytokine TNF-α in an LPS-induced systemic inflammation model. mdpi.comnih.gov This suggests a direct modulation of the inflammatory cascade. Furthermore, the compound was found to significantly increase levels of the anti-inflammatory cytokine TGF-β1, indicating a potential immunomodulatory mechanism. mdpi.comnih.gov

The mechanism of anti-inflammatory action often involves the inhibition of pro-inflammatory enzymes. In cultured Raw264.7 macrophage cells, chrysin and its derivatives were shown to suppress the production of nitrate, an indicator of nitric oxide (NO) synthesis by inducible nitric oxide synthase (iNOS), following LPS stimulation. nih.gov As previously noted, certain derivatives also directly inhibit the activity of the COX-2 enzyme, a key player in the synthesis of prostaglandins during inflammation. nih.gov These cellular models are essential for elucidating the specific pathways through which compounds exert their anti-inflammatory effects.

Anti-Proliferative Effects in Cancer Cell Lines (in vitro)

Direct research on the anti-proliferative effects of this compound in cancer cell lines is not available in the current body of scientific literature. However, studies on structurally related phenylacetic acid derivatives provide some insight into the potential activity of this class of compounds.

For instance, 3,4-dihydroxyphenylacetic acid, a related compound, has demonstrated anti-proliferative activities against several human cancer cell lines, including HeLa (cervical cancer) and Jurkat (T-cell leukemia) cells mdpi.com. The anti-proliferative effects of 3,4-dihydroxy-phenylacetic acid against the Human Colorectal Adenocarcinoma Cell Line (HT-29) were found to be comparable to the chemotherapy agent vinblastine sulfate mdpi.com. In studies on extracts from Ferocactus species, where 3,4-dihydroxyphenylacetic acid is a major component, treatment led to an accumulation of necrotic cells in both early and late apoptotic stages mdpi.com. Similarly, ellagic acid, another natural phenolic compound, has been shown to exhibit selective anti-proliferative activity against colon (Caco-2), breast (MCF-7, Hs 578T), and prostate (DU 145) cancer cells by inducing apoptosis nih.gov. These findings suggest that the phenylacetic acid scaffold is a promising area for anti-cancer research, though specific data for the 2-cyclobutyl derivative is lacking.

Neuroprotective Effects in Neuronal Cell Models (in vitro)

There is currently no specific research available on the neuroprotective effects of this compound in neuronal cell models. However, the broader class of phenolic acids, to which this compound belongs, has been a subject of interest for its neuroprotective properties mdpi.com.

Phenolic acids are known to penetrate the brain and can accumulate to levels sufficient for a pharmacological effect mdpi.com. Their mechanisms of action are varied. For example, caffeic acid phenethyl ester (CAPE), an active component of honeybee propolis, has demonstrated the ability to protect pheochromocytoma (PC-12) cells from toxicity induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) nih.gov. It achieves this by promoting the formation, elongation, and branching of neurites nih.gov. CAPE is also capable of blocking glutamate-induced excitotoxicity, a key factor in ischemic events, by inhibiting caspase-3 activation nih.gov. General studies on phenolic acids indicate they can offer protection against neuroinflammation, apoptosis, and glutamate-induced toxicity in various in vitro models mdpi.com. While these studies on related molecules are promising, dedicated research is required to determine if this compound possesses similar neuroprotective capabilities.

Antimicrobial Activity Investigations (in vitro)

While direct studies on the antimicrobial activity of this compound are not documented, its parent compound, phenylacetic acid (PAA), and its sodium salt have been identified as potent antimicrobial agents.

Phenylacetic acid, isolated from Streptomyces humidus, has been shown to completely inhibit the growth of various plant pathogens and other microbes at concentrations ranging from 10 to 50 μg/ml nih.gov. Its activity spectrum includes oomycetes like Pythium ultimum and Phytophthora capsici, the fungus Rhizoctonia solani, the yeast Saccharomyces cerevisiae, and the bacterium Pseudomonas syringae pv. syringae nih.gov. In another study, phenylacetic acid produced by Bacillus licheniformis demonstrated strong activity against bacteria and yeast, including Staphylococcus aureus, Escherichia coli, and Candida albicans nih.gov. The mechanism of action for phenolic acids is thought to involve affecting the polarity of the bacterial surface, with some studies suggesting a stronger effect on gram-negative bacteria dergipark.org.tr. The established antimicrobial properties of phenylacetic acid suggest that its derivatives, including this compound, may also possess bioactive properties worthy of investigation.

Table 1: In Vitro Antimicrobial Activity of Phenylacetic Acid (PAA) and Sodium Phenylacetate (B1230308)

| Microorganism | Type | Inhibitory Compound | Effective Concentration (MIC) | Reference |

|---|---|---|---|---|

| Pythium ultimum | Oomycete | Phenylacetic Acid / Sodium Phenylacetate | 10-50 µg/ml | nih.gov |

| Phytophthora capsici | Oomycete | Phenylacetic Acid / Sodium Phenylacetate | 10-50 µg/ml | nih.gov |

| Rhizoctonia solani | Fungus | Phenylacetic Acid / Sodium Phenylacetate | 10-50 µg/ml | nih.gov |

| Saccharomyces cerevisiae | Yeast | Phenylacetic Acid / Sodium Phenylacetate | 10-50 µg/ml | nih.gov |

| Pseudomonas syringae pv. syringae | Gram-Negative Bacteria | Phenylacetic Acid / Sodium Phenylacetate | 10-50 µg/ml | nih.gov |

| Staphylococcus aureus | Gram-Positive Bacteria | Phenylacetic Acid | Active | nih.gov |

| Escherichia coli | Gram-Negative Bacteria | Phenylacetic Acid | Active | nih.gov |

| Candida albicans | Yeast | Phenylacetic Acid | Active | nih.gov |

Biotransformation and Metabolic Fate of this compound in Non-Human Systems

Enzymatic Biotransformation Pathways

The biotransformation of this compound is expected to follow the general metabolic pathways established for other phenylacetic acids. The crucial first step in the metabolism of phenylacetic acid is its activation to a coenzyme A (CoA) thioester, a reaction catalyzed by phenylacetate-CoA ligase (PA-CoA ligase) nih.govnih.gov. This enzyme converts the acid to phenylacetyl-CoA in the presence of CoA and MgATP nih.govnih.gov.

Once activated, the primary metabolic route for phenylacetic acid derivatives is conjugation, a Phase II biotransformation process. The phenylacetyl-CoA intermediate can be conjugated with various endogenous molecules, most commonly amino acids colab.ws. The specific amino acid used for conjugation varies significantly between species. For instance, in many non-primate mammals and prosimians, conjugation with glycine is the predominant pathway, while conjugation with glutamine is characteristic of Old World monkeys and humans colab.ws. Taurine conjugation has also been identified as a significant pathway in several primate and non-primate species colab.ws. Another major conjugation pathway is glucuronidation, which involves the formation of a glucuronide conjugate directly from the parent compound nih.gov.

Identification of Non-Human Metabolites

Direct metabolic studies on this compound are not available. However, research on the closely related compound p-(cyclopropylcarbonyl)phenylacetic acid in rats, dogs, and monkeys provides a strong predictive model for its likely metabolites nih.gov.

In these non-human systems, the primary metabolites result from either direct conjugation of the parent drug or hydroxylation followed by conjugation. In monkeys, the main metabolite is the glucuronide of the parent compound (I-glucuronide) nih.gov. In dogs, the metabolism is more complex, involving extensive conjugation with taurine. The identified metabolites in dogs include the taurine conjugate of the parent drug (I-taurine), a hydroxylated metabolite ((alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid), and its corresponding taurine and glycine conjugates nih.gov. Rats, in contrast, show very limited metabolism, with the vast majority of the compound excreted unchanged nih.gov.

Broader studies on phenylacetic acid itself have identified several amino acid conjugates across a wide range of non-human species, including phenacetylglycine, phenacetylglutamine, and phenacetyltaurine colab.ws.

Table 2: Identified Non-Human Metabolites of a Phenylacetic Acid Analog (p-(cyclopropylcarbonyl)phenylacetic acid)

| Species | Metabolite | Metabolic Pathway | Reference |

|---|---|---|---|

| Rat | Unchanged Parent Compound | Excretion | nih.gov |

| Rat | (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid | Hydroxylation | nih.gov |

| Monkey | I-glucuronide (Glucuronide of parent compound) | Glucuronidation | nih.gov |

| Monkey | (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid | Hydroxylation | nih.gov |

| Dog | I-taurine (Taurine conjugate of parent compound) | Taurine Conjugation | nih.gov |

| Dog | (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid | Hydroxylation | nih.gov |

| Dog | Taurine conjugate of hydroxylated metabolite | Hydroxylation, Taurine Conjugation | nih.gov |

| Dog | Glycine conjugate of hydroxylated metabolite | Hydroxylation, Glycine Conjugation | nih.gov |

Comparative Metabolic Studies with Related Phenylacetic Acids

Significant species differences exist in the metabolism of phenylacetic acids. A comparative study on p-(cyclopropylcarbonyl)phenylacetic acid highlighted distinct metabolic profiles in rats, monkeys, and dogs nih.gov. Rats primarily excrete the drug unchanged (93-97%), showing minimal biotransformation nih.gov. Monkeys favor Phase II metabolism, with the majority of the dose (88%) being excreted as a glucuronide conjugate nih.gov. Dogs exhibit the most extensive metabolism, utilizing amino acid conjugation pathways to form taurine and, to a lesser extent, glycine conjugates of both the parent drug and its hydroxylated metabolite nih.gov.

These findings align with broader comparative studies on the parent compound, phenylacetic acid, which reveal a clear evolutionary pattern in amino acid conjugation among primates colab.ws. Prosimians (like the bushbaby) exclusively use glycine for conjugation. New World monkeys (e.g., capuchin, squirrel monkey) utilize both glutamine and glycine. Old World monkeys (e.g., baboon) primarily use glutamine with very minor glycine conjugation, a pattern that culminates in humans, who excrete the glutamine conjugate exclusively colab.ws. Non-primate mammals consistently excrete the glycine conjugate colab.ws. The conjugation with taurine appears to be more haphazardly distributed among species colab.ws. This pronounced species-specific metabolism underscores the importance of selecting appropriate animal models in preclinical research for this class of compounds.

Computational and Theoretical Investigations of 2 Cyclobutyl 2 Phenylacetic Acid

Quantum Chemical Calculations of 2-Cyclobutyl-2-phenylacetic Acid

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For this compound, these methods could provide invaluable insights into its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For molecules similar to this compound, DFT simulations are used to model transition states and predict enantioselectivity, often parameterized using structural data from resources like PubChem. Tools such as Gaussian or ORCA are capable of integrating factors like the ring strain of the cyclobutane (B1203170) moiety (approximately 110 kJ/mol) to refine calculations of energy barriers in potential chiral catalyst interactions. However, no specific studies applying DFT to this compound have been identified.

Hartree-Fock (HF) and Other Ab Initio Methods

Hartree-Fock (HF) and other ab initio methods, while often more computationally intensive than DFT, can provide a different perspective on the electronic structure. These methods are foundational and can be systematically improved. There are currently no available research findings that have employed Hartree-Fock or other ab initio methods to study this compound.

Conformational Analysis and Potential Energy Surface Scans

The presence of the flexible cyclobutyl and rotatable phenyl groups suggests that this compound can adopt multiple conformations. A thorough conformational analysis, coupled with potential energy surface (PES) scans, would be crucial to identify the most stable geometries and the energy barriers between them. Such studies would be instrumental in understanding the molecule's shape and how it might interact with biological targets. At present, no specific conformational analyses or PES scans for this compound have been published.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer a dynamic view of molecular behavior, from interactions with proteins to conformational changes over time.

Ligand-Receptor Docking Simulations for Putative Targets

Given its structure, which combines a bulky hydrophobic cyclobutyl group with an aromatic phenyl ring and a carboxylic acid function, this compound could potentially interact with various biological receptors. Ligand-receptor docking simulations, using software like AutoDock Vina, could predict the binding affinity and mode of interaction with putative targets, such as enzymes like cyclooxygenase, by analyzing potential hydrogen bonds involving the acetic acid moiety. However, the scientific literature lacks any specific docking studies performed with this compound.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations could provide a detailed picture of the conformational dynamics of this compound in different environments, such as in solution. MD can reveal how the molecule explores its conformational space over time, which is critical for understanding its physicochemical properties and biological activity. For analogous compounds, MD simulations are used to understand the effects of solvents on reaction pathways. Unfortunately, no MD simulation studies specifically focused on this compound have been reported.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate various spectra, offering deep insights into the molecule's structure, bonding, and electronic characteristics. These theoretical predictions are invaluable for interpreting experimental data and understanding the fundamental properties of the compound.

Vibrational Spectra Analysis (FT-IR, Raman)

Theoretical analysis of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a cornerstone of computational chemistry for structural elucidation. These predictions are typically performed using Density Functional Theory (DFT), often with the B3LYP functional, which provides a good balance between accuracy and computational cost. nih.govnih.gov The calculations yield harmonic vibrational frequencies, infrared intensities, and Raman activities for the normal modes of the molecule.

The process begins with the geometry optimization of the molecule to find its lowest energy conformation. For this compound, this would involve determining the preferred orientations of the cyclobutyl and phenyl rings relative to the carboxylic acid group. Studies on similar molecules, such as phenylacetic acid, have shown that non-planar conformations are often the most stable. nih.govresearchgate.net

Once the optimized geometry is obtained, a frequency calculation is performed. The results provide a set of vibrational modes, each with a corresponding frequency and intensity. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. nih.gov

The predicted spectra allow for the detailed assignment of vibrational bands observed in experimental FT-IR and Raman spectra. For this compound, key vibrations would include:

O-H stretching of the carboxylic acid group, typically a broad band in the IR spectrum.

C=O stretching of the carbonyl group, a strong absorption in the IR. kurouskilab.com

C-H stretching modes for the aromatic phenyl ring and the aliphatic cyclobutyl ring. nih.gov

C-C stretching vibrations within the phenyl and cyclobutyl rings. nih.gov

Ring deformation modes for both the phenyl and cyclobutyl moieties. researchgate.net

While specific computational data for this compound is not prominently available in the literature, the table below presents an example of calculated vibrational wavenumbers for the closely related phenylacetic acid, as computed at the B3LYP/6-311G** level of theory. nih.gov This illustrates the type of data obtained from such an analysis.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3578 | O-H stretch |

| ν(C=O) | 1785 | Carbonyl stretch |

| ν(C-H)arom | 3090-3030 | Aromatic C-H stretch |

| ν(C-H)aliph | 2995-2950 | Aliphatic C-H stretch |

| δ(CH₂) | 1455 | CH₂ scissoring |

| ν(C-O) | 1320 | C-O stretch |

| γ(C-H) | 735 | Aromatic out-of-plane bend |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are extensively used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for molecular structure verification. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed in conjunction with DFT calculations. nih.gov

The accuracy of predicted NMR shifts depends heavily on the chosen functional and basis set. nih.gov Modern approaches, including machine learning algorithms trained on large datasets of experimental and calculated shifts, have demonstrated high accuracy, with mean absolute errors for ¹H shifts falling below 0.10 ppm. nih.gov For ¹³C NMR, the chemical shifts are spread over a much wider range (up to 200 ppm), making computational predictions particularly useful for resolving ambiguities in experimental spectra. libretexts.org

For this compound, a theoretical NMR prediction would involve:

Optimization of the molecular geometry in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better mimic experimental conditions.

Calculation of the absolute magnetic shielding tensors for each nucleus using the GIAO method.

Conversion of these shielding values to chemical shifts by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS).

The predicted shifts would help in assigning the signals for the various protons and carbons in the molecule, including the diastereotopic protons of the cyclobutyl ring and the distinct carbons of the phenyl and cyclobutyl groups. The chemical shift of the α-carbon (the carbon bearing both the phenyl and cyclobutyl groups) and its attached proton would be of particular interest, as they are highly sensitive to the local electronic environment. libretexts.orglibretexts.org

The following table provides illustrative predicted ¹³C and ¹H NMR chemical shifts for the key environments in this compound, based on typical chemical shift ranges for similar functional groups. oregonstate.edu

| Atom | Environment | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O | Carboxylic Acid | 175-185 | - |

| -COOH | Carboxylic Acid | - | 10-12 |

| C-α | Quaternary C (ipso-phenyl) | 135-145 | - |

| C-α | CH (ortho, meta, para) | 125-130 | 7.2-7.5 |

| C(Ph)-CH-C(cyBu) | Methine (α-carbon) | 50-60 | 3.5-4.5 |

| CH (cyBu) | Cyclobutyl Methine | 35-45 | 2.5-3.5 |

| CH₂ (cyBu) | Cyclobutyl Methylene (B1212753) | 20-30 | 1.8-2.4 |

UV-Vis Absorption and Fluorescence Properties via TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for investigating the electronic absorption and emission properties of molecules. medium.com It is used to calculate the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range.

A TD-DFT calculation provides several key pieces of information:

Excitation Energies: The energy required for each electronic transition, which is directly related to the absorption wavelength (λmax).

Oscillator Strengths (f): A measure of the intensity of each transition. Transitions with high oscillator strengths are expected to be prominent in the experimental spectrum.

Molecular Orbitals Involved: The calculation identifies which molecular orbitals (e.g., HOMO, LUMO) are involved in each transition, providing insight into the nature of the excitation (e.g., π → π*). youtube.com

For this compound, the chromophore is the phenyl ring conjugated with the carboxylic acid group. TD-DFT calculations would predict the λmax for the π → π* transitions characteristic of this system. researchgate.net The calculations are typically performed using an optimized ground-state geometry and can include solvent effects to better match experimental conditions. mdpi.com While fluorescence is an excited-state phenomenon and more complex to model accurately, TD-DFT can be used to optimize the geometry of the first excited state to estimate emission energies. nih.gov

The table below shows an example of data that would be generated from a TD-DFT calculation for a phenyl-containing chromophore, illustrating the predicted absorption wavelength, oscillator strength, and the nature of the electronic transition.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 265 | 0.025 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 220 | 0.150 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 205 | 0.850 | HOMO → LUMO+1 (π → π*) |

Computational Approaches for Reaction Mechanism Elucidation in this compound Synthesis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. For the synthesis of this compound, which is an α-aryl carboxylic acid, several synthetic routes can be envisioned, and DFT calculations can be employed to study their reaction pathways in detail. acs.orgnih.gov

Common synthetic strategies for α-aryl carboxylic acids include the carboxylation of a Grignard reagent or the α-arylation of a carboxylic acid enolate. rsc.orglibretexts.org Computational modeling of these reactions involves:

Mapping the Potential Energy Surface (PES): Calculations are used to locate the geometries and energies of all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products.

Identifying Transition States (TS): A transition state is a first-order saddle point on the PES, representing the energy maximum along the minimum energy path between reactants and products. Locating the TS is crucial for determining the reaction's activation energy.

Calculating Activation Barriers: The energy difference between the transition state and the reactants defines the activation barrier (ΔG‡), which is the primary determinant of the reaction rate. By comparing the barriers for different possible pathways, the most likely mechanism can be identified.

For example, in the synthesis via carboxylation of a Grignard reagent, the key steps would be the formation of the Grignard reagent from a suitable halide (e.g., 1-bromo-1-cyclobutylbenzene) and its subsequent nucleophilic attack on carbon dioxide. libretexts.org DFT studies on similar Grignard additions to carbonyls have been used to investigate the role of solvent molecules and the aggregation state of the Grignard reagent on the reaction mechanism and stereoselectivity. nih.govresearchgate.net

Alternatively, in a palladium-catalyzed α-arylation reaction, computational studies can help understand the complex catalytic cycle. acs.org This involves modeling the elementary steps of oxidative addition, transmetalation, and reductive elimination. DFT calculations can clarify the nature of the active catalyst, the role of ligands, and the factors controlling the reaction's efficiency and selectivity. acs.org These computational investigations provide a molecular-level understanding of the reaction, guiding the optimization of reaction conditions and the design of more efficient synthetic routes. acs.orgnih.gov

Analytical Methodologies in 2 Cyclobutyl 2 Phenylacetic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 2-Cyclobutyl-2-phenylacetic acid, enabling its separation from complex mixtures and its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. This technique is highly valued for its efficiency and versatility in separating and quantifying non-volatile compounds.

A typical HPLC method for the analysis of a similar compound, phenylacetic acid, utilizes a C18 column, a common choice for reversed-phase chromatography. sigmaaldrich.com The separation is achieved using a mobile phase consisting of an acidic aqueous solution and an organic solvent, such as acetonitrile (B52724). sigmaaldrich.com For instance, a mobile phase of 20 mM phosphoric acid and acetonitrile in a 75:25 ratio has been successfully employed. sigmaaldrich.com Detection is commonly performed using a UV detector, with a wavelength set to 215 nm, which is suitable for aromatic compounds. sigmaaldrich.com The sample, dissolved in a mixture of water, acetonitrile, and methanol, is injected into the system for analysis. sigmaaldrich.com

| Parameter | Condition |

| Column | Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | [A] 20 mM phosphoric acid; [B] acetonitrile; (75:25, A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV, 215 nm |

| Injection Volume | 5 µL |

| Sample Preparation | 50 µg/mL in water:acetonitrile:methanol (75:20:5) |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful techniques for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.

GC-MS analysis provides both retention time data from the GC and mass spectral data from the MS, allowing for a high degree of confidence in compound identification. The mass spectrum of a similar compound, phenylacetic acid, shows characteristic fragmentation patterns that can be used for its identification. nih.gov For quantitative analysis, a deuterated internal standard is often used to improve the accuracy and reproducibility of the method, especially when a derivatization step is involved. nih.gov The use of a 5%-phenyl-95%-dimethylpolysiloxane capillary column is common for the separation of such compounds. hmdb.ca

Predicted GC-MS data for underivatized phenylacetic acid suggests it can be analyzed directly, though derivatization is generally preferred for improved chromatography. hmdb.ca The predicted mass spectrum shows a molecular ion peak and various fragment ions that are characteristic of the compound's structure. hmdb.ca

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, the separation of its enantiomers is crucial for stereospecific studies. Chiral chromatography is the definitive method for assessing enantiomeric purity.

Chiral stationary phases (CSPs) are employed in HPLC to resolve racemic mixtures. sigmaaldrich.com For phenyl-containing compounds, cyclodextrin-based CSPs, such as Astec CYCLOBOND™, have proven effective. sigmaaldrich.com The choice of mobile phase is critical for achieving separation. Normal phase, polar ionic mode, and reversed-phase conditions can be explored. sigmaaldrich.com The polar ionic mode, which uses a polar organic solvent with a salt additive, is particularly advantageous for LC-MS applications due to the volatility of the mobile phase additives. sigmaaldrich.com

The separation of phenylacetic acid derivatives has been demonstrated using both preparative HPLC and Supercritical Fluid Chromatography (SFC). researchgate.net These techniques can be scaled up to isolate individual enantiomers from a racemic mixture. researchgate.net The choice between these techniques can be influenced by factors such as solvent consumption and energy requirements. researchgate.net Furthermore, the enantioselective analysis of related chiral acidic compounds has been successfully performed using a Penicillin G Acylase (PGA)-based chiral stationary phase, highlighting the potential of enzyme-based CSPs for such separations. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

For a related compound, phenylacetic acid, the ¹H NMR spectrum in CDCl₃ shows a singlet for the methylene (B1212753) protons (CH₂) at approximately 3.64 ppm and a multiplet for the phenyl protons between 7.24 and 7.36 ppm. rsc.org The ¹³C NMR spectrum of phenylacetic acid in CDCl₃ displays a signal for the carboxylic acid carbon at around 177.88 ppm, the methylene carbon at 41.01 ppm, and several signals for the aromatic carbons. rsc.org

¹H and ¹³C NMR Data for Phenylacetic Acid rsc.org

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Phenylacetic acid | 7.24-7.36 (m, 5H), 3.64 (s, 2H) | 177.88, 133.18, 129.34, 128.61, 127.33, 41.01 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid like this compound is characterized by several key absorption bands.

The most prominent feature is the broad O-H stretching vibration of the carboxylic acid, which typically appears in the range of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group is also a strong and sharp band, usually found around 1700-1725 cm⁻¹. The IR spectrum of phenylacetic acid, a similar compound, shows these characteristic absorptions. nih.govnist.gov The spectrum also displays C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C=C stretching vibrations for the phenyl ring. researchgate.net

The analysis of the IR spectrum of phenylacetic acid has been performed, and the vibrational wavenumbers have been assigned based on theoretical calculations and experimental data. nih.gov These assignments provide a basis for interpreting the IR spectrum of the more complex this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the molecular weight determination and structural characterization of this compound. The technique provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering clues to its elemental composition and structure.

In electron ionization (EI) mass spectrometry, the fragmentation of this compound is expected to follow predictable pathways based on its functional groups. As a carboxylic acid, characteristic losses of the hydroxyl group (–OH, mass loss of 17) and the entire carboxyl group (–COOH, mass loss of 45) are anticipated. libretexts.org The presence of the stable phenyl group would likely result in a strong molecular ion peak. libretexts.org

Fragmentation of the cyclobutane (B1203170) ring often proceeds via the loss of a neutral ethene molecule (C2H4, mass loss of 28). docbrown.info Therefore, the mass spectrum of this compound would likely exhibit a complex pattern arising from the cleavage of the cyclobutyl and carboxylic acid moieties, as well as the stable phenyl ring.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, provide another dimension of characterization, particularly in ion mobility-mass spectrometry. These values can be calculated for different adducts of the molecule. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 191.10666 | 140.6 |

| [M+Na]⁺ | 213.08860 | 144.4 |

| [M-H]⁻ | 189.09210 | 145.3 |

| [M+NH₄]⁺ | 208.13320 | 152.5 |

| [M+K]⁺ | 229.06254 | 145.4 |

| [M+H-H₂O]⁺ | 173.09664 | 129.1 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

X-ray Crystallography and Structural Elucidation

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of crystalline compounds. While specific crystal structure data for this compound is not publicly available, analysis of closely related compounds demonstrates the power of this technique for structural elucidation.

For instance, the crystal structure of 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid, a similar molecule, was determined to crystallize in the Pna21 space group. researchgate.net Such an analysis reveals precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It also elucidates intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.netresearchgate.net In the case of carboxylic acids, X-ray crystallography can show whether the molecules form typical hydrogen-bonded dimers or more complex chain structures. researchgate.net The data obtained from these analyses are crucial for understanding structure-activity relationships and for computational modeling studies.

Table 2: Illustrative Crystallographic Data for Structurally Related Phenylacetic Acid Derivatives

| Parameter | 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid researchgate.net | 2-hydroxy-2-methyl-2-phenyl acetic acid hemihydrate researchgate.net |

|---|---|---|

| Chemical Formula | C₁₃H₁₆O₃ | C₉H₁₀O₃ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ | Pbca |

| a (Å) | Value not specified in abstract | 14.2570(6) |

| b (Å) | Value not specified in abstract | 7.9250(4) |

| c (Å) | Value not specified in abstract | 29.8796(13) |

| V (ų) | Value not specified in abstract | 3376.0(3) |

| Z | 8 | 16 |

| Temperature (K) | 142 | 200 |

This table provides examples of the types of data generated from X-ray crystallography experiments on similar compounds to illustrate the methodology.

Method Validation and Quantification Strategies for this compound in Research Samples

Accurate quantification of this compound in research samples, such as biological fluids or tissue homogenates, is critical for pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard technique for this purpose due to its high sensitivity, selectivity, and robustness. nih.govnih.gov

A typical quantitative method would involve the development and validation of an LC-MS/MS assay. Key steps include:

Sample Preparation: Extraction of the analyte from the complex sample matrix, for example, through protein precipitation or liquid-liquid extraction.

Chromatography: Separation of the analyte from other matrix components on a reverse-phase column. nih.gov

Mass Spectrometry: Detection using an electrospray ionization (ESI) source, often in negative ion mode for carboxylic acids. Quantification is achieved using selected reaction monitoring (SRM), which monitors a specific precursor ion to product ion transition, enhancing selectivity. nih.gov

Internal Standards: The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is crucial to correct for matrix effects and variability in sample processing and instrument response. nih.gov

The method must be rigorously validated according to established guidelines. This validation process ensures the reliability of the generated data and typically assesses the following parameters: nih.govnih.gov

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-day and inter-day precision. | Relative standard deviation (RSD) < 15% (< 20% at LLOQ) |

| Recovery | The efficiency of the extraction procedure in removing the analyte from the sample matrix. | Consistent, precise, and reproducible |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10 |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Concentration change within ±15% |

By establishing and validating such a robust analytical method, researchers can confidently measure concentrations of this compound in their samples, enabling detailed investigation into its properties and behavior. nih.gov

Q & A

Q. What are the established synthetic routes for 2-cyclobutyl-2-phenylacetic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The primary synthesis involves a Grignard reaction between cyclobutylmagnesium bromide and phenylacetyl chloride in anhydrous ether, followed by recrystallization for purification . Key optimization strategies include:

- Temperature control : Maintaining 0–5°C to minimize side reactions.

- Solvent dryness : Use of molecular sieves or anhydrous magnesium sulfate.

- Catalyst screening : Transition metals (e.g., CuI) may accelerate coupling efficiency.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes under controlled microwave irradiation (e.g., 100 W, 80°C).

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach ensures accuracy:

- ¹H/¹³C NMR : Compare chemical shifts with PubChem data (δ 2.5–3.0 ppm for cyclobutyl protons; δ 170–175 ppm for carboxylic carbon) .

- X-ray crystallography : Refinement via SHELX software (SHELXL-2018/3) to resolve bond angles and confirm cyclobutyl ring strain (e.g., 87° C-C-C angles vs. 109.5° in unstrained systems) .

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ at m/z 205.1234 (C₁₂H₁₄O₂).

Q. How does the cyclobutyl group influence the compound’s reactivity compared to cyclohexyl analogs?

- Methodological Answer : The strained cyclobutyl ring:

- Increases oxidation susceptibility : Reaction with KMnO₄ yields derivatives 15% faster than cyclohexyl analogs due to higher electron density at the α-carbon .

- Enhances steric hindrance : Reduces nucleophilic substitution rates (e.g., 30% slower reaction with SOCl₂ compared to cyclohexyl derivatives).

- Impacts crystal packing : XRD data show shorter H-bond distances (2.8 Å vs. 3.2 Å in cyclohexyl analogs), increasing melting points by ~20°C .

Advanced Research Questions

Q. How can researchers address contradictions in reported enzymatic inhibition data for this compound?

- Methodological Answer : Discrepancies may stem from:

- Purity variations : Validate via HPLC (≥98% purity threshold).

- Assay conditions : Standardize pH (7.4 for physiological relevance) and temperature (37°C).

- Target specificity : Use isoform-selective inhibitors (e.g., COX-2 vs. COX-1) in parallel assays.

- Dose-response curves : Perform IC₅₀ determinations across 3+ independent replicates .

Q. What computational strategies predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with flexible ligand settings (exhaustiveness = 20) to simulate binding to enzymes like lipoxygenase (PDB: 3V99).

- DFT calculations : B3LYP/6-31G* basis sets to analyze charge distribution, identifying nucleophilic regions (e.g., cyclobutyl ring carbons with −0.15e charge).

- MD simulations : AMBER force fields (100 ns trajectories) assess complex stability; RMSD < 2.0 Å indicates robust binding .

Q. What experimental approaches can elucidate the reaction mechanism of this compound in oxidation studies?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare rates using deuterated substrates (C₆D₅ vs. C₆H₅) to identify rate-determining steps.

- Intermediate trapping : Use low-temperature NMR (−40°C) to detect transient species (e.g., epoxide intermediates during KMnO₄ oxidation).

- Isotopic labeling : ¹⁸O tracing in H₂CrO₄ reactions confirms oxygen insertion pathways .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific SDS data is limited for the cyclobutyl variant, analogous compounds require:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Local exhaust during powder handling to avoid inhalation.

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent exothermic decarboxylation.

- Emergency measures : Immediate eye rinsing (15+ minutes) and medical evaluation for persistent irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.